N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic propanamide derivative characterized by a hydroxycyclohexenylmethyl group and a 4-(trifluoromethyl)phenyl moiety. Its structure combines a cyclohexene ring with a hydroxyl group, enhancing hydrophilicity, and a trifluoromethyl (CF₃) substituent, which improves metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO2/c18-17(19,20)14-7-4-13(5-8-14)6-9-15(22)21-12-16(23)10-2-1-3-11-16/h2,4-5,7-8,10,23H,1,3,6,9,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGJDADHCOHGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the cyclohexene ring. This can be achieved through a Diels-Alder reaction between cyclohexadiene and an appropriate dienophile. The resulting cyclohexene derivative is then subjected to hydroxylation to introduce the hydroxy group at the desired position.
Next, the trifluoromethyl group is introduced through a Friedel-Crafts alkylation reaction using a trifluoromethylbenzene derivative. The final step involves the formation of the propanamide moiety through an amidation reaction, where the amine group reacts with a suitable acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s propanamide backbone and substituents align it with several pharmacologically active analogs. Below is a comparative analysis based on structural motifs, physicochemical properties, and biological activities:
Table 1: Structural and Functional Comparison
Key Insights
Structural Diversity in Propanamide Derivatives :
- The target compound’s hydroxycyclohexenylmethyl group distinguishes it from analogs like A1 (), which features a triazole and difluorophenyl group. This substitution likely reduces antifungal activity but improves aqueous solubility due to the hydroxyl group .
- Compared to hydroxamic acids (e.g., Compound 10, ), the absence of a hydroxamate moiety suggests divergent mechanisms, such as receptor binding instead of metal chelation .
Role of Trifluoromethyl (CF₃) Groups: The 4-(trifluoromethyl)phenyl substituent enhances metabolic stability and lipophilicity, a feature shared with GRT-12360 (), a TRPV1 antagonist. However, GRT-12360’s additional methylsulfonamide group may confer higher receptor affinity .
Bioisosteric Replacements :
- Tetrazole-containing analogs () mimic carboxylic acids, improving oral bioavailability. The target compound’s lack of a tetrazole may reduce solubility but avoid metabolic instability associated with this group .
Pharmacokinetic Implications: The hydroxycyclohexenylmethyl group likely increases molecular weight (~375.3 vs.
Biological Activity
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound with significant potential in various biological applications. This compound features a unique structural arrangement that includes a cyclohexene ring, a trifluoromethyl group, and a propanamide moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its pharmacokinetic properties.
Structural Characteristics
| Feature | Description |
|---|---|
| Cyclohexene Ring | Provides structural stability |
| Hydroxy Group | Potential for hydrogen bonding |
| Trifluoromethyl Group | Increases metabolic stability |
| Amide Moiety | Interacts with biological macromolecules |
The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. The hydroxy group can form hydrogen bonds, while the trifluoromethyl group enhances the compound's ability to penetrate cell membranes. The amide moiety is particularly important for enzyme and receptor interactions, leading to various biological effects, including anti-inflammatory and analgesic activities .
Pharmacological Properties
Research indicates that this compound exhibits:
- Anti-inflammatory Effects : Demonstrated in various in vitro studies where it inhibited pro-inflammatory cytokine production.
- Analgesic Properties : Shown to reduce pain responses in animal models.
- Potential Anticancer Activity : Early studies suggest it may inhibit tumor growth through modulation of specific signaling pathways.
Case Studies
- Anti-inflammatory Study : In a controlled experiment, this compound was administered to mice with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to the control group.
- Analgesic Assessment : A study involving pain models demonstrated that the compound effectively reduced pain perception at doses lower than standard analgesics, suggesting a favorable safety profile.
- Anticancer Research : Preliminary results from cell line studies indicate that this compound can inhibit the proliferation of certain cancer cells, warranting further investigation into its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it's essential to compare it with structurally similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-phenylpropanamide | Lacks trifluoromethyl group | Reduced lipophilicity and altered pharmacokinetics |
| N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-methylphenyl]propanamide | Contains a methyl group instead of trifluoromethyl | Different reactivity and pharmacological profile |
The presence of the trifluoromethyl group is critical for enhancing metabolic stability and binding affinity to biological targets, making this compound particularly valuable for research and therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
